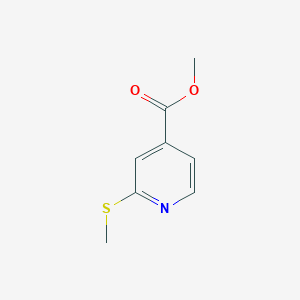

Methyl 2-(methylsulfanyl)pyridine-4-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

74470-39-6 |

|---|---|

Molecular Formula |

C8H9NO2S |

Molecular Weight |

183.23 g/mol |

IUPAC Name |

methyl 2-methylsulfanylpyridine-4-carboxylate |

InChI |

InChI=1S/C8H9NO2S/c1-11-8(10)6-3-4-9-7(5-6)12-2/h3-5H,1-2H3 |

InChI Key |

IOWBEZLBCKONCE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylthio)-4-pyridinecarboxylate typically involves the reaction of 2-chloro-4-pyridinecarboxylic acid with methyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(methylthio)-4-pyridinecarboxylate can be scaled up using continuous flow reactors. This method offers advantages such as improved safety, reduced reaction times, and higher yields. The use of catalysts like Raney nickel can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylthio)-4-pyridinecarboxylate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Amines, alcohols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols

Substitution: Amino or alkoxy derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Activities

Research indicates that compounds with similar structures to methyl 2-(methylsulfanyl)pyridine-4-carboxylate often exhibit antimicrobial properties. For instance, derivatives of pyridine compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the methylsulfanyl group may enhance these biological activities, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

this compound has been investigated for its potential as an enzyme inhibitor. The compound's ability to form covalent bonds with nucleophilic sites on enzymes can lead to significant biological effects, such as inhibition of cancer-related pathways . This mechanism is particularly relevant in drug discovery, where targeting specific enzymes can yield therapeutic benefits.

Case Study: Cytotoxicity Assessments

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For example, modifications to the pyridine structure have been shown to enhance bioactivity significantly, suggesting that structural optimization could lead to more potent anticancer agents .

Biological Research

Pharmacological Profiling

The pharmacodynamics and pharmacokinetics of this compound have been characterized through various assays. Studies reveal its selectivity towards certain protein targets, which is crucial for minimizing off-target effects in therapeutic applications . This profiling aids in understanding how the compound interacts with biological systems and informs future drug development strategies.

Potential in Drug Development

Given its structural characteristics, this compound may serve as a precursor in synthesizing novel pharmaceuticals. Its ability to act as an enzyme inhibitor positions it as a valuable component in developing drugs aimed at treating diseases such as cancer and infections caused by resistant bacteria .

Industrial Applications

Synthesis of Specialty Chemicals

In addition to its pharmaceutical applications, this compound can be utilized in the production of specialty chemicals. The compound's unique properties allow it to serve as an intermediate in synthesizing various chemical products, including agrochemicals and materials used in electronics .

Summary of Findings

| Application Area | Key Insights |

|---|---|

| Medicinal Chemistry | Exhibits antimicrobial properties; potential enzyme inhibitor; enhances cytotoxicity against cancer cells. |

| Biological Research | Selectivity towards protein targets; valuable for pharmacological profiling and drug development. |

| Industrial Applications | Useful as an intermediate for synthesizing specialty chemicals and agrochemicals. |

Mechanism of Action

The mechanism of action of Methyl 2-(methylthio)-4-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that can modulate biological pathways. These interactions can result in the inhibition or activation of specific enzymes, affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Methyl 2-(methylsulfanyl)pyridine-4-carboxylate and related compounds:

Physicochemical and Reactivity Insights

- In contrast, the trifluoromethyl (-CF3) group in its analog () is strongly electron-withdrawing, which may stabilize the ring but reduce reactivity in electrophilic substitutions.

- Ring Heteroatoms : Replacing pyridine with pyrimidine (as in ) introduces a second nitrogen atom, altering electronic distribution and hydrogen-bonding capacity. Pyrimidine derivatives often exhibit distinct biological activities due to enhanced intermolecular interactions.

- Ester Group Variations : Substituting the methyl ester with bulkier groups (e.g., piperidinyl in ) can significantly affect solubility and metabolic stability. Ethyl esters () generally hydrolyze slower than methyl esters, influencing drug delivery kinetics.

Biological Activity

Methyl 2-(methylsulfanyl)pyridine-4-carboxylate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activities, including antimicrobial, antiviral, anticancer, and other pharmacological effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a pyridine ring substituted with a methylthio group and a carboxylate ester, which contributes to its unique biological properties.

1. Antimicrobial Activity

Research indicates that compounds containing the pyridine nucleus exhibit significant antimicrobial properties. This compound has shown effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains .

2. Antiviral Activity

In the context of viral infections, particularly during the COVID-19 pandemic, pyridine derivatives have been explored for their antiviral properties. This compound has demonstrated activity against SARS-CoV-2 in vitro, with IC50 values indicating effective inhibition of viral replication . The mechanism involves interference with viral entry or replication processes.

3. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance, it exhibited cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 10 |

These findings highlight the compound's ability to induce apoptosis and inhibit cell proliferation through mechanisms that may involve the modulation of specific signaling pathways .

The biological activities of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes involved in cancer metabolism and pathogen survival.

- Receptor Modulation : It acts as a modulator for certain receptors, potentially altering cellular responses to external stimuli.

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected animal models, supporting its use as an antimicrobial agent .

- Cancer Treatment : In preclinical trials, the compound was administered to mice bearing tumors, resulting in a marked reduction in tumor size compared to controls .

Q & A

Q. What are the established synthetic routes for Methyl 2-(methylsulfanyl)pyridine-4-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, a pyridine core can be functionalized via thioether formation using methanethiol derivatives under basic conditions. Optimization may include:

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions .

- Solvent systems : Polar aprotic solvents like DMF or THF to enhance reactivity .

- Temperature control : Reflux conditions (e.g., 80–100°C) to balance reaction rate and side-product formation .

Yield improvements often require iterative adjustments to stoichiometry and purification via column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and sulfur-methyl group integration .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .

- X-ray crystallography : For absolute configuration determination, using programs like SHELXL for refinement .

- FT-IR : To identify carbonyl (C=O) and thioether (C-S) functional groups .

Q. How do structural features like the methylsulfanyl group influence the compound's reactivity and stability?

The methylsulfanyl group:

- Electron donation : Enhances nucleophilic aromatic substitution (SNAr) at adjacent positions .

- Oxidative sensitivity : Requires inert atmospheres (N₂/Ar) during synthesis to prevent sulfoxide formation .

- Steric effects : Moderates steric hindrance compared to bulkier substituents, enabling diverse derivatization .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound's stereoelectronic properties?

Single-crystal X-ray diffraction provides precise bond lengths/angles (e.g., C-S-C torsion angles ~7.5–72.1°) . Tools like Mercury visualize non-covalent interactions (e.g., C-H···O contacts) and validate computational models . For refinement, SHELXL is preferred for handling high-resolution data and twinning .

Q. What methodologies are employed to study biological interactions of this compound?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics with target proteins .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, Kd) of ligand-receptor interactions .

- Molecular docking : Uses software like AutoDock to predict binding modes, validated by crystallographic data .

Q. How can researchers address contradictions in spectroscopic or crystallographic data?

- Multi-technique validation : Cross-check NMR/IR data with X-ray structures to resolve discrepancies in functional group assignments .

- DFT calculations : Compare experimental bond lengths/angles with theoretical models (e.g., B3LYP/6-31G*) to identify outliers .

- Statistical metrics : Use R-factors (e.g., R₁ < 0.05) to assess crystallographic refinement quality .

Q. What strategies optimize the compound's pharmacokinetic profile in drug discovery pipelines?

- Metabolic stability : Introduce electron-withdrawing groups to reduce CYP450-mediated oxidation of the thioether moiety .

- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as prodrugs (e.g., ester hydrolysis) .

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., pyrimidine vs. pyridine cores) to balance potency and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.